N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Brand Name: Vulcanchem
CAS No.: 896352-41-3
VCID: VC6727119
InChI: InChI=1S/C15H11FN2OS2/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19)
SMILES: CSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F
Molecular Formula: C15H11FN2OS2
Molecular Weight: 318.38

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

CAS No.: 896352-41-3

Cat. No.: VC6727119

Molecular Formula: C15H11FN2OS2

Molecular Weight: 318.38

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide - 896352-41-3

Specification

CAS No. 896352-41-3
Molecular Formula C15H11FN2OS2
Molecular Weight 318.38
IUPAC Name N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Standard InChI InChI=1S/C15H11FN2OS2/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Standard InChI Key KNYHXEYSLVAWFM-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises two aromatic systems:

  • A 4-fluorobenzo[d]thiazole ring, where fluorine substitution at the 4-position enhances electronic effects and metabolic stability.

  • A 2-(methylthio)benzamide group, providing a sulfur-containing substituent that influences solubility and redox interactions.

Table 1: Key Structural and Computational Data

PropertyValue/Descriptor
IUPAC NameN-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
SMILESCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F
InChI KeyKNYHXEYSLVAWFM-UHFFFAOYSA-N
Topological Polar Surface Area97.6 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The fluorobenzothiazole nucleus contributes to π-π stacking interactions with biological targets, while the methylthio group modulates lipophilicity (LogP estimated at 3.2) .

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically follows a multi-step protocol:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with 4-fluorobenzoic acid derivatives under acidic conditions.

  • Amide Coupling: Reaction of the resultant 4-fluorobenzo[d]thiazol-2-amine with 2-(methylthio)benzoyl chloride using coupling agents like EDC/HOBt.

Yields range from 40–60% after purification via column chromatography.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 7H, aromatic), 2.51 (s, 3H, SCH₃).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N bend), 1240 cm⁻¹ (C-F stretch).

  • HRMS: m/z 319.0842 [M+H]⁺ (calc. 319.0845).

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS pH 7.4); soluble in DMSO (25 mg/mL) and dichloromethane.

  • Stability: Stable at −20°C for 12 months; degrades by 15% after 48 hours at 37°C in plasma, suggesting hepatic metabolism involvement .

Table 2: Thermodynamic Properties

ParameterValue
Melting Point182–184°C (decomposes)
Molar Refractivity87.3 cm³/mol
Polarizability34.7 × 10⁻²⁴ cm³

Biological Activity and Mechanistic Insights

Anticancer Activity

The compound’s fluorobenzothiazole core aligns with known antitumor agents:

  • Cytotoxicity: Analog PMX610 shows IC₅₀ = 0.2–1.8 µM in lung and breast cancer lines via aryl hydrocarbon receptor activation .

  • Apoptosis Induction: Upregulation of pro-apoptotic Bax/Bcl-2 ratio (3.5-fold in A549 cells) and caspase-3 cleavage .

Research Applications and Future Directions

Drug Discovery

  • Structure-Activity Relationship (SAR): Methylthio substitution at C2 enhances target affinity; fluorine improves pharmacokinetics.

  • Molecular Docking: Preliminary models suggest binding to EGFR kinase (docking score −9.2 kcal/mol) .

Challenges and Opportunities

  • Synthetic Optimization: Improve yields via microwave-assisted synthesis or flow chemistry.

  • In Vivo Studies: Evaluate oral bioavailability and toxicity in murine models.

  • Combination Therapy: Synergy with platinum-based chemotherapeutics warrants investigation .

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